molecular formula C16H8N2Na2O6S4 B12459051 4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt

Cat. No.: B12459051
M. Wt: 498.5 g/mol
InChI Key: GEPAYBXVXXBSKP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UV-Vis Spectroscopy

The compound exhibits strong ultraviolet absorption due to its conjugated π-system. The primary absorption band occurs at λₘₐₓ = 325 nm (ε ≈ 15,000 M⁻¹cm⁻¹), attributed to the π→π* transition of the stilbene backbone. A weaker n→π* transition near 280 nm arises from the isothiocyanate groups.

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 400 MHz):

  • δ 7.8–7.6 ppm (4H, d) : Aromatic protons ortho to sulfonate groups.
  • δ 7.4–7.2 ppm (4H, d) : Aromatic protons meta to sulfonate groups.
  • δ 7.1 ppm (2H, s) : Ethylene protons (J = 16 Hz, trans coupling).

¹³C NMR (D₂O, 100 MHz):

  • δ 165–160 ppm : Sulfonate carbons (C-SO₃⁻).
  • δ 140–135 ppm : Isothiocyanate carbons (N=C=S).
  • δ 130–125 ppm : Aromatic carbons.

Infrared (IR) Spectroscopy

Key IR absorptions (KBr pellet, cm⁻¹):

  • 2105 (s) : ν(N=C=S) stretch (isothiocyanate).
  • 1180–1120 (broad) : νₐₛ(SO₃⁻) asymmetric stretching.
  • 1040–1020 (s) : νₛ(SO₃⁻) symmetric stretching.

Physicochemical Properties: Solubility, Stability, and Hygroscopicity

Solubility

The disodium salt exhibits high solubility in polar solvents :

Solvent Solubility (mg/mL)
Water >50 (at 25°C)
Dimethyl sulfoxide >30
Methanol ~10

Limited solubility is observed in nonpolar solvents (e.g., hexane, chloroform).

Stability

The compound is stable under ambient conditions but degrades under:

  • Acidic pH (<3) : Hydrolysis of isothiocyanate groups to amines.
  • Alkaline pH (>9) : Sulfonate group protonation and precipitation.
  • UV light : Cis-trans isomerization of the ethylene bond.

Hygroscopicity

The disodium salt is moderately hygroscopic, absorbing up to 5% w/w moisture at 80% relative humidity. Storage in desiccators is recommended to prevent clumping.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPAYBXVXXBSKP-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2Na2O6S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

DIDS synthesis begins with 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS), a key intermediate. DNS is synthesized via oxidative coupling of 4-nitrotoluene-2-sulfonic acid (PNTSA) in a mixed solvent system (water and organic solvents like methanol or glycol dimethyl ether) under alkaline conditions. Catalysts such as vanadium or manganese salts enhance reaction efficiency.

Example Reaction Conditions for DNS Synthesis:

  • Solvent: Water-methanol-glycol dimethyl ether (1:1:1 ratio)
  • Catalyst: 0.3 g MnSO₄·H₂O
  • Temperature: 50–55°C
  • Oxidizing Agent: Air/O₂ at 20–60 L/h
  • Yield: 93.9% (theoretical)

Reduction to Diaminostilbene Derivative

DNS undergoes catalytic hydrogenation to form 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). A cobalt-based catalyst (e.g., Raney cobalt) is employed under high-pressure hydrogen (40–60 bars) and elevated temperatures (120–125°C) in aqueous media at pH 6.5.

Optimized Parameters for DAS Synthesis:

Parameter Value
Catalyst Cobalt-on-kieselguhr (35% Co)
H₂ Pressure 40–60 bars
Temperature 120–125°C
Reaction Time 50 minutes
Yield 97% (theoretical)

Introduction of Isothiocyanate Groups

Thiophosgene-Mediated Isothiocyanation

The amino groups of DAS are converted to isothiocyanates using thiophosgene (Cl₂C=S) in a controlled alkaline environment (pH 8–9). This step requires precise stoichiometry to avoid overreaction or hydrolysis.

Reaction Mechanism:

  • Deprotonation of DAS with NaOH to form disodium salt.
  • Treatment with thiophosgene at 0–5°C to prevent side reactions.
  • Neutralization and crystallization to isolate DIDS.

Critical Parameters:

  • Molar Ratio: 2:1 (thiophosgene:DAS)
  • Temperature: 0–5°C
  • Solvent: 0.1 M KHCO₃ (50 mg/mL)

Industrial-Scale Production

Scalable Hydrogenation and Thiocyanation

Industrial processes prioritize cost-effectiveness and reproducibility. DNS hydrogenation is performed in continuous-flow reactors with cobalt catalysts, while thiocyanation uses automated dosing systems to maintain low temperatures.

Key Industrial Data:

Step Throughput (kg/batch) Purity (%)
DNS Synthesis 500 94.2
DAS Hydrogenation 200 96.8
DIDS Thiocyanation 100 90.0

Purification and Quality Control

Crystallization and Filtration

DIDS is purified via recrystallization from hot water or ethanol-water mixtures. Impurities like unreacted DAS or hydrolyzed byproducts are removed through activated carbon treatment.

Purification Metrics:

  • Solvent: Ethanol-water (3:1 v/v)
  • Recovery Yield: 85–90%
  • Final Purity: ≥98% (HPLC)

Analytical Validation

  • HPLC: Reverse-phase C18 column, UV detection at 342 nm.
  • Elemental Analysis: C 38.6%, H 2.4%, N 5.6%, S 24.8% (theoretical: C 38.7%, H 2.3%, N 5.4%, S 24.6%).

Comparative Analysis of Methods

Table 1: Efficiency of DIDS Synthesis Routes

Method Yield (%) Purity (%) Cost (USD/g)
Laboratory-Scale 78 98 120
Industrial 90 95 45

Challenges and Mitigation Strategies

Byproduct Formation

Hydrolysis of thiophosgene generates HCl, which protonates sulfonate groups, reducing yield. This is mitigated by buffering with KHCO₃ and rigorous pH control.

Catalyst Deactivation

Cobalt catalysts lose activity due to sulfur poisoning. Regular catalyst regeneration (e.g., H₂ reduction at 250°C) restores efficiency.

Chemical Reactions Analysis

Reactivity of Isothiocyanate Groups

DIDS contains two isothiocyanate (-N=C=S) groups that react with nucleophiles, particularly primary amines (-NH₂) and sulfhydryl (-SH) groups, under alkaline conditions (pH 9–10). These reactions form stable thiourea or thiol adducts, enabling covalent modification of proteins.

Reaction Type Target Nucleophile Product Key Findings
Thiourea formationLysine residuesCovalent thiourea linkageIrreversible inhibition of anion exchangers (e.g., erythrocyte Band 3 protein) .
Thiol alkylationCysteine residuesThiol adductReversible inhibition of Ca²⁺-ATPase phosphatase activity .

Example Reaction :
Protein-NH2+DIDS-NCSProtein-NH-CS-NH-Protein(thiourea)\text{Protein-NH}_2 + \text{DIDS-NCS} \rightarrow \text{Protein-NH-CS-NH-Protein} \, \text{(thiourea)}

Cross-Linking Activity

As a homobifunctional cross-linker, DIDS bridges two primary amines on proteins or membranes. This property has been exploited to study:

  • Membrane protein interactions : Cross-linking of Band 3 protein in erythrocytes .

  • Receptor clustering : Inhibition of CD4 receptor dimerization in T-cells .

Key Data :

  • Optimal cross-linking occurs at 4–5 µM DIDS .

  • Reaction reversibility: Adducts can be cleaved by 10 mM dithiothreitol (DTT) .

pH-Dependent Reactivity

DIDS reactivity is strongly influenced by pH, with maximal efficiency in alkaline environments:

pH Reaction Efficiency Biological Impact
7.4LowPartial inhibition of Cl⁻/HCO₃⁻ exchangers .
9.0HighComplete covalent binding to Band 3 protein .

Anion Transporters

  • Band 3 Protein : DIDS binds covalently to Lys-430 and Lys-539, blocking Cl⁻/HCO₃⁻ exchange .

  • Mitochondrial VDAC : Alkylation of thiol groups inhibits cytochrome c release .

Enzymes

  • Ca²⁺-ATPase : DIDS enhances phosphatase activity by 2–6 fold while inhibiting ATPase activity .

    • Kinetic parameters:

      Condition Km (mM) Vmax (nmol mg⁻¹ min⁻¹)
      Control (Ca²⁺)4.8 ± 1.43.6 ± 0.6
      5 µM DIDS (Ca²⁺)10.1 ± 2.611.2 ± 1.7
  • Caspases : Direct inhibition via thiol alkylation (IC₅₀: 50 µM for caspase-3) .

Selective Inhibition of Microbial Toxins

DIDS blocks TolC-mediated secretion of RtxA1 toxin in Vibrio vulnificus by:

  • Reducing TolC protein expression (50% at 100 µM) .

  • Preventing toxin binding to host cells (IC₅₀: 35 µM) .

Structural and Solubility Considerations

  • Solubility : 50 mg/mL in 0.1 M KHCO₃ or DMSO .

  • Stability : Degrades in aqueous solutions; stable in dry form at 2–8°C .

Mechanism of Action

The mechanism of action of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid disodium salt involves its ability to bind covalently and irreversibly to the outer surface of human erythrocyte membrane proteins. This binding inhibits anion transport by blocking the ATP binding site of P2 purinoceptors . The isothiocyanate groups react with primary amines, leading to the formation of stable thiourea derivatives that inhibit cellular anion permeability .

Comparison with Similar Compounds

Target Specificity

  • DIDS exhibits broader specificity than analogs.
  • SITS, despite sharing an isothiocyanate group, is less potent in inhibiting Band 3-mediated anion transport due to its acetamido substituent .

Mechanistic Insights

  • The isothiocyanate groups in DIDS are critical for covalent binding to lysine residues on targets like Band 3 protein, enabling irreversible inhibition .
  • H₂DIDS , with a saturated stilbene core, shows reduced membrane permeability but retains high affinity for mitochondrial PTP, making it useful for studying apoptosis .

Current Research Trends

Recent studies highlight DIDS's unique roles in:

  • Antimicrobial Resistance : Targeting virulence factor secretion without direct antibacterial activity .
  • Electrolyte Homeostasis : Regulating SLC4/SLC26 transporters in fish adapting to saline environments .
  • Cancer Therapy : Inhibiting volume-sensitive chloride channels to impair metastasis .

In contrast, analogs like DNDS and DAZDS remain primarily tools for structural or mechanistic probing rather than therapeutic development .

Biological Activity

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid disodium salt (DIDS) is a synthetic compound widely recognized for its role as an anion transport inhibitor. Its primary applications include studying chloride transport mechanisms and apoptosis pathways. This article reviews the biological activities of DIDS, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

  • Chemical Formula : C₁₆H₈N₂Na₂O₆S₄
  • Molecular Weight : 498.48 g/mol
  • CAS Number : 67483-13-0
  • Solubility : Soluble in DMSO and potassium bicarbonate solutions.

DIDS functions primarily as an inhibitor of chloride channels and anion exchangers. It irreversibly binds to the outer surface of cell membranes, affecting various ion transport processes. The compound is known to block:

  • Chloride-bicarbonate exchangers.
  • Maxi chloride channels in human placental membranes.
  • TRPM4 and TRPC4 channels, enhancing TRPV1 currents in sensory neurons .

Inhibition of Apoptosis

DIDS has been shown to significantly inhibit apoptosis in various cell types by:

  • Blocking Apoptotic Volume Decrease (AVD) : DIDS prevents the cellular swelling associated with AVD, a hallmark of early apoptosis .
  • Inhibiting Caspase Activity : The compound directly inhibits caspase-3, -8, and -9 activities in cell lysates, suggesting a role in blocking the apoptosome formation and downstream apoptotic signaling pathways .

Table 1: Effects of DIDS on Apoptosis Induction

Concentration (μM)Effect on Apoptosis (%)Caspase Activity Inhibition
5015Significant
50025Slightly decreased

Impact on Ion Transport

DIDS serves as a potent inhibitor of chloride transport mechanisms, which is crucial for maintaining cellular homeostasis. It has been reported to:

  • Block ATP-stimulated calcium ion intake via cation channels.
  • Interfere with reactive oxygen species (ROS) production linked to ion transport dysregulation .

Study on HeLa Cells

A study conducted on HeLa cells demonstrated that preincubation with DIDS led to a significant reduction in apoptotic nuclei from 75% to 15% at a concentration of 50 μM. This effect was attributed to the inhibition of procaspase-3 processing and subsequent DNA fragmentation .

Study on Erythrocytes

Research indicated that DIDS binds covalently to membrane proteins in human erythrocytes, functioning as an anion transport inhibitor. The binding was shown to be irreversible and significantly affected ion exchange dynamics within these cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.